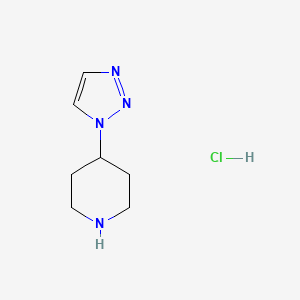

4-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(triazol-1-yl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.ClH/c1-3-8-4-2-7(1)11-6-5-9-10-11;/h5-8H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCHBYHYWSKQEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CN=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1423028-48-1 | |

| Details | Compound: Piperidine, 4-(1H-1,2,3-triazol-1-yl)-, hydrochloride (1:2) | |

| Record name | Piperidine, 4-(1H-1,2,3-triazol-1-yl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423028-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

188.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690261-88-2 | |

| Record name | Piperidine, 4-(1H-1,2,3-triazol-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690261-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for 4 1h 1,2,3 Triazol 1 Yl Piperidine Hydrochloride and Its Derivatives

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Triazole Synthesis

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," offering a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. ilacadofsci.combeilstein-journals.orgnih.gov This reaction is central to the synthesis of 4-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride, typically involving the cycloaddition of a 4-azidopiperidine (B13647897) derivative with a terminal alkyne.

Optimization of Reaction Conditions and Catalytic Systems

The efficiency of the CuAAC reaction is highly dependent on the optimization of various parameters, including the choice of copper catalyst, solvent, temperature, and the presence of ligands. A variety of copper sources, such as copper(II) sulfate (B86663) with a reducing agent (e.g., sodium ascorbate), copper(I) iodide, and copper(I) bromide, have been successfully employed. ilacadofsci.com The in situ generation of the active Cu(I) species from Cu(II) salts is a common and convenient strategy. mdpi.com

Ligands play a crucial role in stabilizing the Cu(I) catalyst, preventing oxidation and disproportionation, thereby enhancing the reaction rate and yield. Tris(benzyltriazolylmethyl)amine (TBTA) is a widely used ligand for this purpose. The choice of solvent also significantly impacts the reaction outcome, with a range of solvents from polar protic (e.g., water, t-BuOH/H₂O) to polar aprotic (e.g., DMSO, DMF) and nonpolar (e.g., toluene) being utilized depending on the solubility of the substrates.

| Copper Catalyst | Ligand/Additive | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| CuSO₄·5H₂O/Sodium Ascorbate | None | t-BuOH/H₂O | Room Temp | High | nih.gov |

| CuI | DIPEA/HOAc | CH₂Cl₂ | Room Temp | High | organic-chemistry.org |

| [Cu(CH₃CN)₄]PF₆ | None | CH₂Cl₂ | Room Temp | Up to 95% | nih.gov |

| Cu(OAc)₂·H₂O | None | Methanol | 60 °C | Up to 89% | beilstein-journals.org |

| [(SIMes)CuBr] | None | Water | Room Temp | 86% | beilstein-journals.org |

Regioselectivity Control in Triazole Ring Formation

A key advantage of the CuAAC reaction is its exceptional regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.govrsc.org This is in stark contrast to the thermal Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.gov The mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide (B81097) in a stepwise manner, leading to the selective formation of the 1,4-isomer. organic-chemistry.org This high degree of control is crucial in the synthesis of well-defined molecular architectures for pharmaceutical applications. For the synthesis of 4-(1H-1,2,3-triazol-1-yl)piperidine, this regioselectivity ensures that the piperidine (B6355638) moiety is attached at the N1 position of the triazole ring and the substituent from the alkyne is at the C4 position.

Functionalization of the Piperidine Moiety

Further diversification of the 4-(1H-1,2,3-triazol-1-yl)piperidine scaffold can be achieved through functionalization of the piperidine ring, most commonly at the nitrogen atom. This allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions on the piperidine nitrogen are a straightforward method for introducing various alkyl or aryl groups. This typically involves the reaction of a secondary piperidine derivative with an appropriate electrophile, such as an alkyl halide or a compound with a good leaving group. For these reactions to proceed, the piperidine nitrogen must be a free amine. Therefore, if the starting material is an N-protected piperidine, a deprotection step is necessary prior to functionalization. For instance, a Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions.

Amide Coupling and Other Derivatization Strategies

Amide coupling reactions are another powerful tool for the derivatization of the piperidine moiety, particularly when the desired substituent contains a carboxylic acid group. These reactions involve the formation of an amide bond between the piperidine nitrogen and the carboxyl group, typically mediated by a coupling agent. Common coupling agents include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as phosphonium (B103445) and uronium salts such as HATU and HBTU. The choice of coupling agent and reaction conditions is critical to ensure high yields and minimize side reactions. A series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized and evaluated for their biological activity. nih.gov

| Piperidine Derivative | Reagent | Coupling Agent/Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Amino-1-Boc-piperidine | Substituted Carboxylic Acid | HATU, DIPEA, DMF | N-(1-Boc-piperidin-4-yl)amide | nih.gov |

| Piperidine | Pentafluoropyridine | Na₂CO₃, Acetonitrile (B52724) | Substituted Piperazine | researchgate.net |

| N-Boc-piperidin-4-one | 3,4-Dichloroaniline | Reductive Amination | N-(3,4-dichlorophenyl)piperidin-4-amine | researchgate.net |

Green Chemistry Principles in the Synthesis of Triazole-Piperidine Compounds

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize environmental impact and enhance sustainability. nih.gov In the context of 4-(1H-1,2,3-triazol-1-yl)piperidine synthesis, several green approaches have been explored.

| Green Chemistry Approach | Catalyst/Solvent System | Advantages | Reference |

|---|---|---|---|

| Aqueous Media | CuSO₄/Sodium Ascorbate in Water | Reduced use of organic solvents, potential rate acceleration. | organic-chemistry.org |

| Recyclable Catalyst | Copper nanoparticles on activated carbon (CuNPs/C) | Catalyst can be recovered and reused, reducing metal waste. | nih.gov |

| One-Pot Synthesis | Multi-component reaction in a single vessel | Reduced solvent usage, energy consumption, and purification steps. | mdpi.comresearchgate.netsemanticscholar.org |

| Solvent-Free Reaction | Mechanochemical (ball milling) | Eliminates the need for a solvent, high efficiency. | beilstein-journals.org |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, this technique provides rapid and uniform heating of the reaction mixture, which often leads to a dramatic reduction in reaction times, increased product yields, and improved purity profiles. scielo.org.za The synthesis of 1,2,3-triazole derivatives, including those containing a piperidine moiety, has significantly benefited from this technology. nih.govnih.gov

In a comparative study, the synthesis of N-substituted 1,2,3-triazolylmethyl indole (B1671886) derivatives was carried out using both conventional heating and microwave irradiation. The microwave-assisted method consistently demonstrated superior results, with reaction times slashed from hours to minutes and yields showing a notable improvement. nih.gov For instance, the synthesis of certain derivatives was completed in just 10–13 minutes under microwave irradiation, whereas the conventional method required approximately 48 hours to achieve lower yields. nih.gov This efficiency is a hallmark of MAOS, making it a preferred method for high-throughput synthesis and library generation. nih.govnih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Triazole Derivatives

| Synthesis Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Microwave Irradiation | 33–90 seconds | ~82% | nih.gov |

| Conventional Heating | Several hours | Lower | nih.gov |

| Microwave Irradiation | 10–13 minutes | 88–92% | nih.gov |

| Conventional Heating | ~48 hours | 64–80% | nih.gov |

| Microwave Irradiation | Not specified | 72–96% | nih.gov |

Ultrasound-Promoted Reaction Pathways

Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient synthetic pathway. Ultrasound irradiation promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures. nih.gov This phenomenon can enhance reaction rates, improve yields, and enable reactions to proceed under milder conditions. mdpi.comsums.ac.ir

The synthesis of various triazole-containing heterocycles has been successfully achieved using this technique. For example, an efficient protocol for synthesizing novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones utilized ultrasound irradiation in the presence of a samarium perchlorate (B79767) catalyst. mdpi.com Compared to conventional methods, this approach offers the distinct advantages of shorter reaction times, milder conditions, and higher yields. mdpi.com Similarly, the synthesis of 1,4-disubstituted 1,2,3-triazole derivatives has been effectively carried out in water under ultrasonic irradiation, highlighting the method's high efficiency and environmental benefits. sums.ac.ir This methodology has been shown to be convenient, easily controlled, and an important supplement to existing synthetic strategies. mdpi.comnih.gov

Table 2: Advantages of Ultrasound-Promoted Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reaction Time | Significantly shorter reaction times (e.g., 5-17 minutes for some reactions). | mdpi.comnih.gov |

| Reaction Conditions | Milder conditions are often sufficient, reducing energy consumption. | mdpi.com |

| Product Yield | Excellent and high yields are consistently reported. | mdpi.comsums.ac.irnih.gov |

| Environmental Impact | Promotes green chemistry principles by enabling efficient reactions, sometimes in aqueous media. | nih.govsums.ac.ir |

Multi-Step Synthesis of Hybrid Architectures Incorporating 4-(1H-1,2,3-triazol-1-yl)piperidine

The 4-(1H-1,2,3-triazol-1-yl)piperidine scaffold serves as a versatile building block in the multi-step synthesis of complex molecular architectures. A prominent strategy for its incorporation is molecular hybridization, which involves covalently linking this scaffold with other pharmacologically active heterocyclic systems. The primary reaction employed to form the 1,2,3-triazole ring within these hybrid structures is the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." nih.govnih.govmdpi.com This reaction is highly efficient and regioselective, reliably forming the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov

The synthesis typically begins with the preparation of a key intermediate, such as 4-azidopiperidine or a piperidine derivative with a terminal alkyne. This intermediate is then reacted with a second molecule containing the complementary functional group (an alkyne or azide, respectively) and the desired heterocyclic system. This modular approach allows for the systematic construction of diverse libraries of hybrid compounds. nih.gov

Integration with Other Heterocyclic Systems (e.g., Oxadiazoles, Indoles, Benzimidazoles, Pyrazolones, Dihydropyrimidinones)

The true synthetic versatility of the 4-(1H-1,2,3-triazol-1-yl)piperidine core is demonstrated by its successful integration with a wide array of other heterocyclic rings, leading to novel hybrid molecules.

Oxadiazoles: A series of novel hybrid compounds featuring both a 1,2,3-triazole and a 1,2,4-oxadiazole (B8745197) ring has been synthesized. nih.gov The synthetic route involves linking a substituted piperidine-triazole core with a 1,2,4-oxadiazol-5(4H)-one moiety. These complex structures are of significant interest for their potential biological activities. nih.govresearchgate.net

Indoles: The indole nucleus has been successfully coupled with the 4-(1H-1,2,3-triazol-1-yl)piperidine scaffold. smolecule.com An example is the synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-3-yl)methanone. smolecule.com The synthesis can be achieved through methods like click chemistry to form the triazole ring, followed by reactions to link the indole moiety, such as acylation. smolecule.commdpi.com

Benzimidazoles: Novel heterocycles containing benzimidazole, piperidine, and 1,2,3-triazole components have been synthesized. nih.gov The key step in assembling these hybrids is the copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, which efficiently connects the benzimidazole-alkyne fragment with an azido-piperidine intermediate. nih.gov

Pyrazolones and Pyrazoles: The synthesis of triazole-pyrazole hybrids has been developed, allowing for the facile N-functionalization of the pyrazole (B372694) before the attachment of the triazole unit via CuAAC. nih.govresearchgate.net This methodology has been used to create a library of over fifty new multi-substituted pyrazole-triazole hybrids, demonstrating the robustness of the synthetic route. nih.govresearchgate.net

Dihydropyrimidinones (DHPMs): The integration of the dihydropyrimidinone core has been achieved by combining the Biginelli reaction with click chemistry. researchgate.net In one approach, propargyloxy dihydropyrimidinones are synthesized first, followed by a CuAAC reaction with an azide-containing partner (such as perillyl azide) to yield the final DHPM-triazole hybrids. nih.gov This strategy has also been adapted for one-pot syntheses, further enhancing its efficiency. researchgate.net

Table 3: Synthesis of Hybrid Architectures

| Integrated Heterocycle | Key Synthetic Reaction(s) | Resulting Hybrid Structure | Reference |

|---|---|---|---|

| Oxadiazole | Multi-step synthesis, cycloaddition | 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one | nih.gov |

| Indole | Click Chemistry, Acylation | (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-3-yl)methanone | smolecule.com |

| Benzimidazole | Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Benzimidazole-piperidine-1,2,3-triazole hybrids | nih.gov |

| Pyrazole | CuAAC, Nucleophilic Substitution | Multi-substituted pyrazole-triazole hybrids | nih.govresearchgate.net |

| Dihydropyrimidinone | Biginelli Reaction, CuAAC | Dihydropyrimidinone-triazole hybrids | nih.govresearchgate.net |

Structural Modification and Derivatization Strategies for Enhanced Bioactivity

Rational Design of Analogues based on 4-(1H-1,2,3-triazol-1-yl)piperidine Framework

The rational design of analogues based on the 4-(1H-1,2,3-triazol-1-yl)piperidine framework is a cornerstone for developing novel therapeutic agents. This approach leverages the structural features of the core scaffold, where the piperidine (B6355638) ring provides a non-planar, three-dimensional character, and the 1,2,3-triazole ring acts as a stable linker or a pharmacophore capable of various non-covalent interactions, such as hydrogen bonds and van der Waals forces. researchgate.net The introduction of the triazole moiety can enhance interactions with biological targets, thereby improving the bioactivity of the parent compound. researchgate.net

The design process often begins by identifying the 4-(1H-1,2,3-triazol-1-yl)piperidine as a key building block or fragment. For instance, in the development of new fluoroquinolone antibacterial agents, this moiety was synthesized and introduced at the C7 position of the quinolone core. nih.gov This strategic combination aimed to explore new chemical space and overcome existing drug resistance. The piperidine ring's conformational flexibility and the triazole's electronic properties are key considerations in how the analogue will interact with its intended biological target.

Exploration of Substituent Effects on Triazole Ring (e.g., Aryl, Alkyl, Formyl Groups)

Modifications to the 1,2,3-triazole ring within the 4-(1H-1,2,3-triazol-1-yl)piperidine framework are critical for fine-tuning the molecule's biological activity. The substituents on the triazole ring can significantly influence the compound's electronic properties, steric profile, and ability to form interactions with target enzymes or receptors. nih.gov

A notable example of this is seen in the development of novel antibacterial agents. A series of fluoroquinolones were synthesized where the piperidine moiety was attached to a triazole ring bearing different substituents. Among these, the derivative with a formyl group at the 4-position of the triazole ring, namely 1-cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, demonstrated significant antibacterial activity. nih.gov This compound showed efficacy comparable to ciprofloxacin (B1669076) and vancomycin (B549263) against certain quinolone-susceptible and multidrug-resistant strains, particularly Staphylococcus aureus and Staphylococcus epidermidis. nih.gov

The nature and position of substituents, such as aryl and alkyl groups, also play a crucial role. Structure-activity relationship (SAR) analyses have shown that even subtle changes, like the position of a methyl group on an attached aryl ring, can lead to a significant loss or gain of activity. nih.gov For instance, in a study on butyrylcholinesterase (BuChE) inhibitors, an unsubstituted benzyl (B1604629) group on the triazole ring conferred moderate activity, which was enhanced by the addition of an electron-donating methoxy (B1213986) group. nih.gov Conversely, halogen substitutions on the aryl ring had varied effects depending on their position, with a 3,4-difluoro substitution pattern yielding the most potent BuChE inhibitor in that series. nih.gov These findings underscore the importance of systematic exploration of substituents on the triazole ring to optimize the biological profile of the parent compound.

| Compound/Substituent | Target/Activity | Key Finding | Reference |

| 4-Formyl-1,2,3-triazole | Antibacterial (various strains) | Exhibited comparable activity to ciprofloxacin and vancomycin against S. aureus and S. epidermidis. | nih.gov |

| Unsubstituted Benzyl on Triazole | Butyrylcholinesterase (BuChE) Inhibition | Moderately inhibited BuChE activity (IC₅₀ = 34.41 μM). | nih.gov |

| 3-Methoxybenzyl on Triazole | Butyrylcholinesterase (BuChE) Inhibition | Enhanced BuChE inhibition (IC₅₀ = 23.44 μM) compared to the unsubstituted benzyl derivative. | nih.gov |

| 3,4-Difluorobenzyl on Triazole | Butyrylcholinesterase (BuChE) Inhibition | Yielded the most potent BuChE inhibitor in the series (IC₅₀ = 21.71 μM). | nih.gov |

Diversification of the Piperidine N-Substituent

The nitrogen atom of the piperidine ring is a primary point for diversification, allowing for the introduction of a wide array of substituents that can modulate the compound's physicochemical properties, target affinity, and pharmacokinetic profile. researchgate.netthieme-connect.com The type and location of substituents on the piperidine ring are known to be highly influential on the biological properties of the resulting molecules. researchgate.net

In the context of the 4-(1H-1,2,3-triazol-1-yl)piperidine scaffold, modifying the N-substituent has been a successful strategy for developing new antifungal agents. A series of compounds were synthesized where the piperidine nitrogen was incorporated into various other chemical structures. For example, novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one derivatives were created and evaluated for their antifungal activity. nih.gov The results indicated that the nature of the substituent on the piperidine nitrogen significantly impacted the antifungal potency against various fungal strains like Candida albicans, Aspergillus flavus, and Aspergillus niger. nih.gov

The introduction of chiral centers and different functional groups on the piperidine ring can also enhance biological activity and selectivity. thieme-connect.comresearchgate.net For instance, the strategic placement of substituents can improve aqueous solubility and in vivo potency. thieme-connect.com In the development of renin inhibitors, modifications to the piperidine core, including N-substituents, led to analogues with improved potency and pharmacokinetic properties. nih.gov This highlights that diversification at the piperidine nitrogen is a versatile and effective strategy for optimizing the therapeutic potential of the 4-(1H-1,2,3-triazol-1-yl)piperidine framework across different disease areas.

| Piperidine N-Substituent Class | Target/Activity | Key Finding | Reference |

| Various substituted benzyl and other groups | Antifungal | The nature of the N-substituent significantly influenced the minimum inhibitory concentration (MIC) against various fungal species. | nih.gov |

| Connection to a quinolone core | Antibacterial | Created potent fluoroquinolone antibacterial agents. | nih.gov |

| Benzyloxypiperidinyl derivatives | Antifungal | Led to the rational design of novel triazole antifungal agents with piperidine-oxadiazole side chains. | rsc.org |

| Reversed amide spacer | Renin Inhibition | Markedly increased potency by forming a hydrogen bond with the target enzyme. | nih.gov |

Incorporation of Linker Groups and Bioconjugation Approaches

The 1,2,3-triazole ring is often described as an excellent linker in medicinal chemistry due to its chemical stability, rigidity, and ability to engage in hydrogen bonding. nih.gov This property is exploited in the design of hybrid molecules where the 4-(1H-1,2,3-triazol-1-yl)piperidine scaffold is connected to another pharmacophore to create a single molecule with potentially synergistic or dual-acting properties. nih.govnih.gov This molecular hybridization approach can lead to compounds with improved efficacy or a better side-effect profile. researchgate.net

Bioconjugation is another advanced strategy where the triazole-piperidine moiety can be attached to larger biomolecules, such as proteins or nucleic acids, to study biological processes or for targeted drug delivery. nih.gov The "click" chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is often used to form the 1,4-disubstituted 1,2,3-triazole ring, is highly efficient and can be performed in aqueous conditions, making it suitable for bioconjugation. nih.gov

An example of incorporating a linker group is the design of molecules that combine the 1,2,3-triazole scaffold with a sulphonamide moiety, creating a single molecular framework with potential antitumor activity. nih.gov Similarly, hybrid compounds linking a 1,2,3-triazole to moieties like eugenol (B1671780) have been synthesized to create agents with trypanocidal activity. acs.org These strategies demonstrate the utility of the triazole ring within the core scaffold as a stable and reliable linker to connect diverse chemical entities, thereby expanding the therapeutic applications of 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives.

Computational and Theoretical Investigations of 4 1h 1,2,3 Triazol 1 Yl Piperidine Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives and their biological targets.

Research has shown that new derivatives of piperidine (B6355638) bearing a 1,2,3-triazole ring have been designed and synthesized to study their binding with targets like the dopamine (B1211576) D2 receptor (DRD2). researchgate.net Similarly, docking studies on 3-(4-aryl-1H-1,2,3-triazol-1-yl)-biphenyl derivatives have been performed on homology models of the P2Y14 receptor, suggesting that the triazole scaffold can form additional interactions that stabilize the ligand within the receptor's binding pocket. semanticscholar.org

In the context of antimicrobial drug design, enzymes involved in the biosynthesis of microbial cell walls, such as glucosamine-6-phosphate synthase (GlcN-6-P synthase), are considered excellent targets. nih.gov Docking studies of newly synthesized compounds are frequently performed on such targets to predict their affinity and activity. nih.gov For instance, studies on 1,2,3-triazole analogues as DPP-4 inhibitors have utilized docking simulations to elucidate potential binding modes, identifying key amino acid residues like Glu205, Glu206, Tyr662, and Tyr666 as crucial for binding. nih.gov These simulations revealed that strong π-π interactions between Phe357 and the 1,2,3-triazole ring enhance binding affinity. nih.gov

The binding energies and interactions observed in these simulations are critical for structure-activity relationship (SAR) analysis, guiding the modification of the piperidine-triazole scaffold to improve potency and selectivity. nih.gov

Table 1: Examples of Molecular Docking Studies on Triazole-Piperidine Derivatives

| Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity/Score |

|---|---|---|---|

| N-functionalized piperidine-1,2,3-triazole | Dopamine D2 Receptor (DRD2) | Not specified | Not specified |

| 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-biphenyl | P2Y14 Receptor (Homology Model) | Not specified | Higher affinity for triazole vs. alkyne |

| Triazolopyridine, Pyridotriazine hybrids | Glucosamine-6-Phosphate Synthase | Not specified | Moderate to good binding energies |

| Sitagliptin 1,2,3-triazole analogues | Dipeptidyl peptidase-4 (DPP-4) | Glu205, Glu206, Tyr662, Tyr666, Phe357 | IC50 values well-matched with simulations |

| Triazole benzene (B151609) sulfonamides | Carbonic Anhydrase IX | Gln92, Thr200, Asn66, His68 | Binding energies: -8.1 to -9.2 kcal/mol |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. These simulations are crucial for assessing the stability of ligand-receptor complexes predicted by molecular docking. researchgate.net

For triazole derivatives targeting enzymes like human carbonic anhydrase IX, MD simulations extending up to 100 nanoseconds have been used to gain structural insights into their inhibitory mechanisms. researchgate.net Analyses such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (RoG), and Solvent Accessible Surface Area (SASA) are employed to confirm the stable binding of the designed compounds within the active site. researchgate.net These studies often reveal that the designed molecules display stable hydrophobic and hydrophilic interactions. researchgate.net

In the study of P2Y14 receptor antagonists, MD simulations were used to refine homology models of the receptor and to simulate the binding of triazole-containing ligands. semanticscholar.org These simulations help to understand how the triazole scaffold contributes to stabilizing the ligand within the binding pocket. semanticscholar.org Similarly, MD simulations of DPP-4 inhibitors have corroborated docking results, showing that strong π-π interactions between the triazole ring and key residues like Phe357 are maintained, enhancing binding affinity. nih.gov

The conformational analysis of the piperidine ring itself is also significant. While the chair conformation is generally preferred, the orientation of substituents can be influenced by factors like pseudoallylic strain, especially when the piperidine nitrogen is bonded to an aromatic system. nih.gov Computational methods are used to calculate the energy differences between axial and equatorial conformers, providing insight into the molecule's three-dimensional structure upon binding. nih.gov

Homology Modeling of Relevant Biological Receptors and Enzymes

When the experimental three-dimensional structure of a target protein is unavailable, homology modeling can be employed to construct a theoretical model. This technique relies on the known structure of a homologous protein (the template) to predict the conformation of the target.

This approach has been successfully used to build models of G protein-coupled receptors (GPCRs) like the δ opioid receptor and the P2Y14 receptor, which are targets for piperidine-containing compounds. semanticscholar.orgresearchgate.net For instance, a homology model of the active form of the δ opioid receptor was created using the crystal structure of the active μ opioid receptor as a template. This model was further optimized using nanosecond-scale molecular dynamics simulations before being used in docking studies with benzhydrylpiperazine agonists. researchgate.net

Similarly, a homology model of the human P2Y14 receptor was constructed and refined through a 10-nanosecond molecular dynamics simulation. semanticscholar.org This refined model was then used for docking 3-(4-aryl-1H-1,2,3-triazol-1-yl)-biphenyl derivatives to guide the structure-based design of new antagonists. semanticscholar.org The accuracy of these models is crucial for the reliability of subsequent docking and virtual screening efforts. The models help in visualizing the binding site and understanding the key interactions necessary for ligand recognition and affinity. unar.ac.id

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. ekb.eg These methods can predict various parameters that are crucial for understanding the reactivity and stability of 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives.

Studies on 1,2,3-triazole derivatives have employed DFT to design new compounds and analyze their properties. nih.gov Calculations can determine the heat of formation, frontier molecular orbitals (HOMO and LUMO), energy gaps, weak interactions, and surface electrostatic potential. nih.gov The HOMO-LUMO energy gap, for instance, is an important indicator of molecular stability and reactivity. researchgate.net

These calculations also help in understanding the conformational preferences of molecules. For bi-1,2,3-triazole compounds, DFT has been used to study the potential energy surface of different configurational isomers to identify the most favorable conformers. ekb.eg Such theoretical studies provide a deeper understanding of the intrinsic properties of the triazole-piperidine scaffold, which can inform the design of molecules with desired electronic and reactivity profiles.

Table 2: Key Parameters from Quantum Chemical Calculations

| Calculated Parameter | Significance |

|---|---|

| HOMO Energy (EHOMO) | Relates to the ability to donate an electron |

| LUMO Energy (ELUMO) | Relates to the ability to accept an electron |

| Energy Bandgap (ΔE) | Indicator of chemical reactivity and stability |

| Dipole Moment (μ) | Measures the polarity of the molecule |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts reactivity sites |

| Hardness (ɳ) / Softness (σ) | Measures resistance to change in electron configuration |

In Silico ADME Prediction and Pharmacokinetic Profiling (Excluding Toxicity)

In the early stages of drug discovery, it is essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. In silico tools are widely used to predict these pharmacokinetic profiles, helping to identify compounds with favorable drug-like properties. pensoft.net

For various triazole and piperidine derivatives, ADME properties are often predicted using software like SwissADME. pensoft.netmdpi.com These programs calculate key molecular descriptors and evaluate them against established rules for drug-likeness, such as Lipinski's Rule of Five. mdpi.com This rule states that a compound is more likely to be orally bioavailable if it has a molecular weight ≤ 500 g/mol , a logP ≤ 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. mdpi.com

Studies on stilbene-linked 1,2,3-triazoles and other heterocyclic compounds have shown that these in silico predictions are valuable for filtering large libraries of compounds. nih.govnih.gov The predictions can guide medicinal chemists in modifying structures to improve properties like solubility, permeability, and metabolic stability, thus increasing the likelihood of developing a successful drug candidate. researchgate.netnih.gov

Table 3: Predicted ADME Properties for a Representative Triazole Derivative

| Property | Predicted Value/Status | Lipinski's Rule Guideline |

|---|---|---|

| Molecular Weight | 377.79 g/mol | ≤ 500 |

| logP (Octanol-water partition coefficient) | 2.97 | ≤ 5 |

| Hydrogen Bond Donors | 0 | ≤ 5 |

| Hydrogen Bond Acceptors | 6 | ≤ 10 |

| Lipinski's Rule Violations | 0 | Typically ≤ 1 |

Data for a representative quinoline-based nih.govresearchgate.netnih.gov-triazole hybrid derivative. mdpi.com

Pharmacological and Biological Research Paradigms of 4 1h 1,2,3 Triazol 1 Yl Piperidine Derivatives

Target Identification and Validation Studies (Non-Clinical)

G Protein-Coupled Receptor (GPCR) Modulation (e.g., P2Y14R Antagonism)

Derivatives of 4-(1H-1,2,3-triazol-1-yl)piperidine have been a significant focus of research as modulators of G protein-coupled receptors (GPCRs), with a particular emphasis on their role as antagonists of the P2Y14 receptor (P2Y14R). The P2Y14R, activated by UDP-sugars like UDP-glucose, is implicated in various physiological and pathological processes, especially those related to inflammation and the immune system.

The core structure of 4-(1H-1,2,3-triazol-1-yl)piperidine has been utilized as a scaffold in the development of potent and selective P2Y14R antagonists. Structure-activity relationship (SAR) studies have explored modifications to this scaffold to enhance antagonist affinity and drug-like properties. For instance, research has focused on replacing the zwitterionic character of earlier antagonists to improve bioavailability.

One notable parent compound in this class is 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid (PPTN). Although highly potent, its physicochemical properties presented challenges. Subsequent research led to the development of triazole derivatives. For example, replacing the piperidine (B6355638) group of a potent naphthoic acid derivative with a 1H-1,2,3-triazol-1-yl moiety was explored to create novel antagonists. However, in some biphenyl (B1667301) derivatives, the incorporation of a second triazole ring significantly reduced affinity for the P2Y14R.

The antagonistic activity of these compounds is typically evaluated in functional assays, such as measuring the inhibition of agonist-induced effects. In cells expressing the human P2Y14R, these antagonists effectively block the actions of agonists like UDP-glucose. The potency of these antagonists is often determined by their IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the agonist's response.

Table 1: P2Y14R Antagonistic Activity of Selected Triazole Derivatives

| Compound | Scaffold | Modification | IC50 (nM) | Reference |

|---|---|---|---|---|

| PPTN | Naphthoic acid | Piperidine side chain | 0.4 | yuntsg.com |

| Compound 65 | Biphenyl-triazole | 4-CF3-phenyl substituent | 31.7 | nih.gov |

| Compound 77 | Biphenyl-triazole | 4-n-propyl-phenyl substituent | - | nih.gov |

| Alkyne Derivative 11 | Biphenyl | Precursor to triazole | 5690 | yuntsg.com |

| Compound 16 | Aryl-triazolyl-biphenyl | N-linked triazole | Reduced affinity | pensoft.net |

Enzyme Inhibition Studies (e.g., Cholinesterases, Protein Kinase B, IDO1, α-Amylase, α-Glucosidase)

The versatile 1,2,3-triazole ring, often in conjunction with a piperidine moiety, has been incorporated into molecules designed to inhibit a variety of enzymes.

Cholinesterases: Derivatives of 1,2,4-triazole (B32235) bearing a piperidine (azinane) moiety have been synthesized and evaluated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. nih.govacs.org Deficits in cholinergic neurotransmission are a hallmark of Alzheimer's disease, making cholinesterase inhibitors a key therapeutic strategy. nih.govsemanticscholar.org Studies on 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine derivatives have identified compounds with potent inhibitory activity against both AChE and BChE. nih.gov

Protein Kinase B (Akt): Protein kinase B (Akt) is a central node in cell signaling pathways that regulate cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer, making it an attractive target for therapeutic intervention. Research has led to the discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and selective ATP-competitive inhibitors of Akt. nih.govacs.org These compounds have demonstrated the ability to modulate signaling through the Akt pathway in vivo and inhibit tumor growth in preclinical models.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme that catabolizes the essential amino acid tryptophan and is a key player in immune evasion by tumors. Consequently, inhibitors of IDO1 are being actively pursued as cancer immunotherapies. nih.govnih.gov Novel 1,2,3-triazole derivatives have been designed and synthesized as IDO1 inhibitors. For instance, compounds incorporating urea (B33335) and 1,2,3-triazole structures have demonstrated potent IDO1 inhibitory activity, with some exhibiting IC50 values in the sub-micromolar range. yuntsg.comnih.gov Molecular docking studies suggest that the triazole moiety can play a crucial role in the binding of these inhibitors to the heme iron within the active site of IDO1. yuntsg.com

α-Amylase and α-Glucosidase: In the context of metabolic disorders such as type 2 diabetes, the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a validated therapeutic approach to control postprandial hyperglycemia. nih.govnih.gov Novel 1,2,4-triazole-based derivatives have been designed as dual inhibitors of these enzymes. Certain derivatives have shown potent inhibition of both α-amylase and α-glucosidase, with activities surpassing that of the clinically used drug, acarbose. nih.gov Structure-activity relationship studies have indicated that the nature of substituents on the triazole scaffold significantly influences the inhibitory potency. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Triazole-Piperidine Derivatives

| Compound Class | Target Enzyme(s) | Key Findings |

|---|---|---|

| 1,2,4-Triazole-azinane derivatives | AChE, BChE, α-Glucosidase | Potent inhibition with IC50 values in the low micromolar to nanomolar range for some derivatives. nih.govacs.org |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (Akt) | Nanomolar inhibitors with high selectivity over related kinases. nih.govacs.org |

| Urea and 1,2,3-triazole derivatives | IDO1 | Sub-micromolar inhibitory activity for some compounds. yuntsg.comnih.gov |

| 1,2,4-Triazole derivatives | α-Amylase, α-Glucosidase | Dual inhibitors with potency exceeding that of acarbose. nih.gov |

Tyrosine Kinase Inhibition (e.g., EGFR)

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive the growth of various cancers. pensoft.net Consequently, EGFR inhibitors are a cornerstone of targeted cancer therapy. The 1,2,3-triazole scaffold has been incorporated into novel compounds designed to target the ATP-binding site of the EGFR tyrosine kinase domain.

For example, coumarin-piperazine 1,2,3-triazole hybrids have been synthesized and evaluated for their anti-breast cancer activity, with some compounds showing potent inhibition of EGFR tyrosine kinase, even surpassing the activity of the standard drug erlotinib. tandfonline.com Similarly, hybrids of 1,3,4-oxadiazole, a thio-methyl linker, and 1,2,3-triazole have been developed as EGFR inhibitors, with some derivatives exhibiting significant cytotoxic effects against cancer cell lines and potent EGFR suppression. bohrium.com Molecular docking studies have been instrumental in understanding the binding modes of these triazole derivatives within the EGFR active site, guiding further structural optimization. pensoft.nettandfonline.com

Inflammasome Pathway Modulation (e.g., NLRP3 Inhibition)

The NLRP3 inflammasome is a multi-protein complex of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines. nih.govresearchgate.net Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. nih.govresearchgate.net Small molecule inhibitors of NLRP3 are therefore of significant therapeutic interest.

A 1,2,3-triazole bearing scaffold has been rationally designed to develop novel NLRP3 inhibitors. Specifically, a 4-(1-(5-chloro-2-methoxybenzyl)-1H-1,2,3-triazol-4-yl)benzoate scaffold has yielded potent, selective, and direct inhibitors of the NLRP3 inflammasome. nih.gov Structure-activity relationship studies on this scaffold have helped to identify key structural features that are important for its biological activity. nih.gov

Cellular Mechanism of Action Studies (In Vitro/Ex Vivo)

Investigations into Cellular Signaling Pathways (e.g., cAMP Modulation)

The P2Y14 receptor, a target for many 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives, is a Gi/o-coupled GPCR. Activation of Gi/o-coupled receptors typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Therefore, a primary mechanism of action for P2Y14R antagonists is the prevention of this agonist-induced decrease in cAMP. In cellular assays, the addition of a P2Y14R agonist, such as UDP-glucose, to cells expressing the receptor leads to a measurable reduction in forskolin-stimulated cAMP accumulation. The antagonistic activity of 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives is demonstrated by their ability to block this effect, thereby restoring cAMP levels.

For instance, the potent antagonist PPTN has been shown to block the effect of UDP-glucose on adenylyl cyclase activity in cells expressing the P2Y14R. yuntsg.com Similarly, novel biphenyl-triazole derivatives have been shown to act as antagonists at the P2Y14R by preventing the agonist-induced inhibition of cAMP production. nih.gov These studies confirm that the antagonistic activity of these compounds at the receptor level translates into a functional modulation of this key intracellular signaling pathway.

Apoptosis Induction and Cell Cycle Modulation in Disease Models

Derivatives of 4-(1H-1,2,3-triazol-1-yl)piperidine have been investigated for their potential to induce programmed cell death (apoptosis) and modulate the cell cycle in various disease models, particularly in cancer and fungal infections.

Research has shown that certain piperidine-based 1,2,3-triazolylacetamide derivatives can induce apoptosis and cause cell cycle arrest in the S-phase of the fungal pathogen Candida auris. nih.gov In the context of cancer, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was synthesized and evaluated for their cytotoxic activity against several human cancer cell lines. One of the most potent compounds, 10ec , displayed significant cytotoxicity against the BT-474 breast cancer cell line with an IC50 value of 0.99 ± 0.01 μM. biointerfaceresearch.com Further investigation revealed that this compound induced apoptosis and caused cell cycle arrest at the sub-G1 and G2/M phases. biointerfaceresearch.com Similarly, another study on 1,4-dihydropyridine-based 1,2,3-triazole derivatives showed that the most active compounds induced cell death through apoptosis and promoted cell cycle arrest at the G2/M phase in colorectal adenocarcinoma (Caco-2) cell lines. nih.gov

Table 1: Apoptosis Induction and Cell Cycle Modulation by 4-(1H-1,2,3-triazol-1-yl)piperidine Derivatives

| Compound/Derivative | Cell Line/Organism | Effect | IC50/Concentration | Reference |

|---|---|---|---|---|

| Piperidine based 1,2,3-triazolylacetamide derivatives | Candida auris | Apoptosis induction and S-phase cell cycle arrest | Not specified | nih.gov |

| Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone (10ec) | BT-474 (Breast cancer) | Apoptosis induction, sub-G1 and G2/M phase cell cycle arrest | 0.99 ± 0.01 μM | biointerfaceresearch.com |

| 1,4-Dihydropyridine-based 1,2,3-triazole derivatives | Caco-2 (Colorectal adenocarcinoma) | Apoptosis induction and G2/M phase cell cycle arrest | 0.63 ± 0.05 to 5.68 ± 0.14 µM | nih.gov |

| N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c) | MCF-7, MDA-MB-231, SK-BR-3 (Breast cancer) | G2/M phase arrest | 0.4, 0.8, and 1.6 μmol/L | nih.gov |

Membrane Integrity Studies (e.g., in Fungal Pathogens)

The fungal cell membrane is a critical target for antifungal drugs. Studies on piperidine-based 1,2,3-triazolylacetamide derivatives have demonstrated their ability to disrupt the plasma membrane integrity of Candida auris at both sub-inhibitory and inhibitory concentrations. nih.gov This disruption of the cell membrane is a key mechanism contributing to their antifungal activity.

Antimicrobial Research Applications (Excluding Clinical Efficacy)

The antimicrobial potential of 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives has been a significant area of research, with studies demonstrating their activity against a range of bacteria and fungi.

A series of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks were incorporated into the C7 position of a fluoroquinolone core. nih.gov The resulting compounds were evaluated for their antibacterial activity. One derivative, 1-cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid , exhibited antibacterial activity comparable to ciprofloxacin (B1669076) and vancomycin (B549263) against both quinolone-susceptible and multidrug-resistant strains, particularly Staphylococcus aureus and Staphylococcus epidermidis. nih.gov

The emergence of multidrug-resistant fungal pathogens like Candida auris has created an urgent need for new antifungal agents. Six novel piperidine-based 1,2,3-triazolylacetamide derivatives (pta1-pta6) were synthesized and tested against clinical isolates of C. auris. nih.gov Three of these derivatives, pta1 , pta2 , and pta3 , showed high activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.24 to 0.97 μg/mL and Minimum Fungicidal Concentration (MFC) values from 0.97 to 3.9 μg/mL. nih.gov Another study on novel azole-based compounds with a piperidine linker also demonstrated potent activity against various Candida species, including drug-resistant C. auris strains, with MICs ranging from 0.016 to 4 μg/mL. researchgate.net

**Table 2: Antifungal Activity of 4-(1H-1,2,3-triazol-1-yl)piperidine Derivatives against *Candida auris***

| Compound/Derivative | MIC (μg/mL) | MFC (μg/mL) | Reference |

|---|---|---|---|

| pta1, pta2, pta3 | 0.24 - 0.97 | 0.97 - 3.9 | nih.gov |

| Azole-based compounds with piperidine linker | 0.016 - 4 | Not specified | researchgate.net |

The versatility of the 4-(1H-1,2,3-triazol-1-yl)piperidine scaffold extends to its potential against other infectious agents.

Antitubercular Potential: Several studies have highlighted the antitubercular activity of triazole derivatives. A series of pyridine-1,2,4-triazole derivatives were synthesized and tested in vitro against Mycobacterium tuberculosis H37Ra, with some compounds showing promising activity. researchgate.net Another study on 5-(1-(4-chloro-3-methoxyphenyl)piperidin-4-yl)-4-phenyl-2H-1,2,4-triazole-3(4H)-thione derivatives also reported significant activity against the M. tuberculosis H37Rv strain. researchgate.net

Antimalarial Potential: A library of 1,4-disubstituted piperidine derivatives was synthesized and evaluated against chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. nih.gov Several compounds exhibited potent antimalarial activity, with some being comparable to chloroquine. nih.gov For instance, compound 13b was five-fold more active against the 3D7 strain and ten-fold more active against the W2 strain than chloroquine. nih.gov

Antiviral Potential: The antiviral activity of 1,4-disubstituted-1,2,3-triazole derivatives has been investigated against Chikungunya virus (CHIKV) replication. nih.gov Two compounds, 1 and 2 , showed promising antiviral activity by acting at different stages of the virus replication cycle. nih.gov Another study on 1,2,3-triazole-containing derivatives of the alkaloid lupinine (B175516) demonstrated their ability to inhibit influenza virus replication. mdpi.com

Table 3: Antitubercular, Antimalarial, and Antiviral Activities of Triazole-Piperidine Derivatives

| Activity | Compound/Derivative | Organism/Virus | Measurement | Value | Reference |

|---|---|---|---|---|---|

| Antitubercular | Pyridine-1,2,4-triazole derivative (C4) | M. tuberculosis H37Ra | MIC | 0.976 μg/mL | researchgate.net |

| Antimalarial | 1,4-disubstituted piperidine derivative (13b) | P. falciparum 3D7 | IC50 | 4.19 nM | nih.gov |

| Antimalarial | 1,4-disubstituted piperidine derivative (13b) | P. falciparum W2 | IC50 | 13.30 nM | nih.gov |

| Antiviral | 1,4-disubstituted-1,2,3-triazole derivative (1) | Chikungunya virus | EC50 | 19.9 μM | nih.gov |

| Antiviral | 1,4-disubstituted-1,2,3-triazole derivative (2) | Chikungunya virus | EC50 | 19.7 μM | nih.gov |

Anti-inflammatory and Immunomodulatory Research (Cellular/Molecular)

Derivatives of 1,2,4-triazole have been investigated for their anti-inflammatory properties. A study on N-substituted-1,2,4-triazole-based derivatives of pyrrolo[3,4-d]pyridazinone revealed that several compounds exhibited significant cyclooxygenase-2 (COX-2) inhibitory activity with a promising COX-2/COX-1 selectivity ratio. mdpi.com These compounds also increased the viability of cells pre-incubated with the pro-inflammatory lipopolysaccharide and reduced the levels of reactive oxygen and nitrogen species in induced oxidative stress. mdpi.com Another study on a new triazole derivative, 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096) , demonstrated its antinociceptive and anti-inflammatory effects. nih.gov

Structure Activity Relationship Sar Elucidation for 4 1h 1,2,3 Triazol 1 Yl Piperidine Scaffolds

Correlating Structural Motifs with Biological Activity

The biological activity of compounds incorporating the 4-(1H-1,2,3-triazol-1-yl)piperidine scaffold is highly dependent on the nature and position of substituents on both the triazole and piperidine (B6355638) rings, as well as the groups attached to the piperidine nitrogen. Research has shown that even minor structural modifications can lead to significant changes in potency and efficacy.

A notable example is the incorporation of this scaffold as the C7 moiety in the fluoroquinolone class of antibacterial agents. A series of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks were synthesized and attached to a naphthyridine core. nih.gov The resulting antibacterial activity was found to be directly correlated with the substituent at the 4-position of the triazole ring. Among the synthesized compounds, the derivative featuring a 4-formyl substituent on the triazole ring exhibited potent antibacterial activity, comparable to established drugs like ciprofloxacin (B1669076) and vancomycin (B549263), particularly against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov This highlights the critical role of the triazole substituent in modulating the biological response.

The general findings from these studies indicate that:

Piperidine Nitrogen Substituent: The group attached to the piperidine nitrogen is often a larger pharmacophore responsible for the primary interaction with the biological target (e.g., the quinolone core). The piperidine itself acts as a versatile linker.

Triazole Ring Substituents: Modifications on the triazole ring can fine-tune the activity. Electron-withdrawing groups, such as the formyl group, can enhance potency, possibly by altering the electronic properties of the triazole ring and influencing hydrogen bonding or other non-covalent interactions within the target's active site.

| Compound | Substituent at Triazole C4-Position | Antibacterial Activity (MIC, µg/mL) vs. S. aureus ATCC 29213 |

|---|---|---|

| Reference (Ciprofloxacin) | N/A | 0.25 |

| Derivative 1 | -H | >64 |

| Derivative 2 | -CH₂OH | 16 |

| Derivative 3 (34.15) | -CHO (formyl) | 0.5 |

Identification of Key Pharmacophoric Features

A pharmacophore model for the 4-(1H-1,2,3-triazol-1-yl)piperidine scaffold can be constructed by analyzing its common structural features responsible for biological activity. The key pharmacophoric features generally include hydrogen bond donors/acceptors, hydrophobic regions, and specific steric volumes.

Hydrogen Bonding: The nitrogen atoms of the 1,2,3-triazole ring are key hydrogen bond acceptors. pensoft.net The C-H bond of the triazole can also act as a weak hydrogen bond donor. These interactions are often crucial for anchoring the ligand within the binding pocket of a receptor or enzyme.

Dipolar Character: The triazole ring possesses a significant dipole moment, which can contribute to favorable electrostatic interactions with polar residues in the target protein. researchgate.net

Hydrophobic Interactions: Substituents on the triazole or piperidine rings can engage in hydrophobic interactions. For instance, aryl or alkyl groups can occupy hydrophobic pockets within the binding site, enhancing affinity.

Bioisosteric Replacement Strategies (e.g., Triazole as Amide Mimic)

One of the most powerful strategies in medicinal chemistry involving the 1,2,3-triazole ring is its use as a bioisostere for the amide bond. tcsedsystem.edu An amide bond is susceptible to enzymatic cleavage by proteases, leading to poor metabolic stability. chimia.ch The 1,2,3-triazole ring mimics several key features of a trans-amide bond, making it an excellent surrogate. unimore.it

Key similarities between a 1,4-disubstituted 1,2,3-triazole and a trans-amide bond include:

Similar size and planarity. chimia.ch

A comparable distance between substituents. researchgate.net

Possession of a high dipole moment. researchgate.netchimia.ch

The ability to participate in hydrogen bonding, with the triazole nitrogen atoms acting as acceptors. unimore.it

A significant advantage of this bioisosteric replacement is the enhanced chemical and metabolic stability of the triazole ring, which is resistant to hydrolysis by peptidases and other enzymes. tcsedsystem.educhimia.ch This strategy has been successfully employed to develop peptidomimetics and other drug candidates with improved pharmacokinetic profiles. For example, in a series of compounds designed for neuroprotection, the bioisosteric replacement of an amide group with a 1,2,3-triazole resulted in a more than two-fold improvement in potency. nih.gov

| Compound | Key Functional Group | Neuroprotective Activity (EC₅₀, µM) |

|---|---|---|

| Parent Compound (28) | Amide | 2.10 ± 0.40 |

| Triazole Analog (29) | 1,2,3-Triazole | 0.90 ± 0.04 |

Stereochemical Influences on Activity and Binding

Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological macromolecules like proteins and nucleic acids. nih.gov For compounds containing the 4-(1H-1,2,3-triazol-1-yl)piperidine scaffold, the introduction of chiral centers can have a profound impact on biological activity.

Although the parent scaffold is achiral, substitutions on the piperidine ring (at positions 2, 3, 5, or 6) or on a side chain attached to the triazole can create stereocenters. It is well-established that different enantiomers or diastereomers of a drug can exhibit vastly different pharmacological and toxicological profiles. nih.govnih.gov

The stereochemical configuration can influence:

Binding Affinity: One stereoisomer may fit more snugly into a chiral binding pocket than the other, leading to a stronger and more favorable interaction. This can result in significant differences in potency. nih.gov

Pharmacokinetics: Stereochemistry can affect drug absorption, distribution, metabolism, and excretion (ADME) properties. For example, metabolic enzymes and transporters are often stereoselective. nih.gov

Target Selectivity: Different isomers may show varied affinities for different receptors or enzyme subtypes.

While specific studies focusing solely on the stereochemistry of 4-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride are not extensively detailed, the principles derived from studies on other piperidine-containing compounds are directly applicable. nih.gov For any analog of this scaffold that contains stereocenters, it is essential to synthesize and evaluate the individual stereoisomers to fully characterize the SAR and identify the optimal configuration for the desired biological effect.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For scaffolds like 4-(1H-1,2,3-triazol-1-yl)piperidine, 3D-QSAR models can be particularly insightful.

The development of a QSAR model typically involves:

Data Set: A collection of structurally related compounds with experimentally determined biological activities is required.

Molecular Descriptors: Various physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) are calculated for each molecule.

Model Generation: Statistical methods are used to build a mathematical equation that relates the descriptors to the biological activity.

Studies on other triazole-bearing compounds have successfully used 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.govresearchgate.net These models provide contour maps that visualize the regions around the scaffold where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

For instance, a 3D-QSAR study on triazole derivatives as COX-2 inhibitors revealed that the triazole scaffold itself was a necessary feature for activity. nih.gov Similarly, QSAR models for 1-phenyl-1H-1,2,3-triazole antagonists of GABA receptors helped elucidate the structural requirements for high affinity and selectivity. nih.gov Such models can be invaluable for the rational design of new, more potent analogs of the 4-(1H-1,2,3-triazol-1-yl)piperidine series by predicting the activity of virtual compounds before their synthesis, thereby saving time and resources.

Advanced Analytical and Spectroscopic Characterization in Research of 4 1h 1,2,3 Triazol 1 Yl Piperidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 4-(1H-1,2,3-triazol-1-yl)piperidine and its derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete structural assignment can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For the 4-(1H-1,2,3-triazol-1-yl)piperidine moiety, distinct signals are expected for the triazole and piperidine (B6355638) ring protons. The protons on the 1,2,3-triazole ring typically appear as singlets in the aromatic region of the spectrum. nih.gov Specifically, the C-H protons of the triazole ring are expected to resonate at distinct downfield shifts. nih.govmdpi.com The piperidine ring protons exhibit more complex splitting patterns in the aliphatic region. The proton at the C4 position, being attached to the carbon bearing the triazole substituent, would appear as a multiplet. The axial and equatorial protons on the other piperidine carbons (C2, C3, C5, C6) will be non-equivalent and show characteristic splitting patterns and chemical shifts. researchgate.netchemicalbook.com The N-H proton of the piperidine hydrochloride salt would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbon atoms of the triazole ring are expected to resonate in the range of approximately 120-150 ppm. mdpi.com The piperidine carbons will appear in the aliphatic region of the spectrum, typically between 20-60 ppm. researchgate.net The chemical shift of the C4 carbon of the piperidine ring would be significantly influenced by the attached nitrogenous triazole ring.

| Nucleus | Structural Moiety | Expected Chemical Shift (δ, ppm) | Notes | ||||

|---|---|---|---|---|---|---|---|

| ¹H | Triazole C-H | ~7.5 - 9.3 | Singlets, exact position depends on substitution and specific isomer (1,2,3- vs 1,2,4-triazole). mdpi.com | ||||

| ¹H | ¹H | ¹H | ¹H | ¹³C | Triazole Carbons | ~120 - 150 | Two distinct signals expected for the C4 and C5 of the 1,2,3-triazole ring. mdpi.com |

| ¹³C | Piperidine C4 | ~50 - 65 | Shifted downfield due to direct attachment to the triazole nitrogen. | ||||

| ¹³C | Piperidine C2, C6 | ~40 - 50 | Adjacent to the piperidine nitrogen. | ||||

| ¹³C | Piperidine C3, C5 | ~25 - 35 | Typical aliphatic carbon range. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For 4-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride, techniques like Electrospray Ionization (ESI) are typically used, which often show the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula with high confidence. mdpi.com

The fragmentation of the molecular ion under collision-induced dissociation (CID) in MS/MS experiments can provide valuable structural confirmation. Key fragmentation pathways for this compound would likely involve the cleavage of the piperidine and triazole rings. A characteristic fragmentation for many 1,2,3-triazole derivatives is the loss of a neutral nitrogen molecule (N₂), which results in a fragment ion with a mass 28 Da less than the parent ion. nih.gov Fragmentation of the piperidine ring can also occur, leading to characteristic ions. nih.gov Analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the connectivity of the triazole and piperidine rings.

| Ion | Description | Expected m/z | Notes |

|---|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 153.1186 | For the free base C₇H₁₂N₄. HRMS provides confirmation of the elemental composition. mdpi.com |

| [M+H-N₂]⁺ | Loss of neutral N₂ | 125.1125 | A characteristic fragmentation of the 1,2,3-triazole ring. nih.gov |

| [C₅H₁₀N]⁺ | Piperidine ring fragment | 84.0813 | Represents a fragment from the piperidine moiety. nih.gov |

| [C₂H₂N₃]⁺ | Triazole ring fragment | 68.0243 | Represents the triazole portion of the molecule. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for the triazole and piperidine rings, as well as the N-H bond of the hydrochloride salt.

Key expected absorption bands include:

N-H stretching: A broad band in the region of 2500-3200 cm⁻¹ is characteristic of the N-H⁺ stretch in an amine salt.

C-H stretching: Absorptions for the sp² C-H bonds of the triazole ring are expected just above 3000 cm⁻¹, while the sp³ C-H bonds of the piperidine ring will show strong absorptions just below 3000 cm⁻¹. researchgate.netpressbooks.pub

C=N and N=N stretching: The triazole ring vibrations, including C=N and N=N stretching, typically appear in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net

C-N stretching: The C-N stretching vibrations for both the piperidine and triazole rings would be found in the fingerprint region, typically between 1000-1300 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 - 3200 | Stretching | Triazole C-H researchgate.net |

| ~2800 - 3000 | Stretching | Piperidine C-H pressbooks.pub |

| ~2500 - 3200 (broad) | Stretching | Piperidinium N-H⁺ |

| ~1400 - 1600 | Stretching | Triazole C=N, N=N researchgate.netresearchgate.net |

| ~1000 - 1300 | Stretching | C-N |

Chromatography Techniques (e.g., HPLC, LC-MS/MS) for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for analyzing complex mixtures. High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound.

In a typical Reverse-Phase HPLC (RP-HPLC) method, a C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed. researchgate.net The compound is detected by a UV detector, and its purity is calculated from the relative area of its peak in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions.

The coupling of HPLC with mass spectrometry (LC-MS/MS) provides an even more powerful analytical tool. amazonaws.com It combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is invaluable for identifying impurities and by-products in a sample, even at very low concentrations, by providing both retention time and mass-to-charge ratio data for each component. nih.gov

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of aqueous acid (e.g., 0.1% H₃PO₄) and Acetonitrile/Methanol |

| Flow Rate | ~1.0 mL/min |

| Detection | UV (e.g., at 210 nm) or Mass Spectrometry |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound may not be publicly available, analysis of related triazole and piperidine derivatives provides insight into the expected structural features. mdpi.comnih.gov For instance, crystal structures of related compounds reveal that the triazole ring is planar. nih.gov X-ray analysis would confirm the conformation of the piperidine ring (typically a chair conformation), the relative orientation of the triazole and piperidine rings (defined by the dihedral angle between them), and the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing. mdpi.comnih.gov This information is crucial for understanding the solid-state properties of the compound and its potential interactions with biological targets.

| Parameter | Example Value |

|---|---|

| Compound | 3-(pyridine-4-yl)- urfu.ruijrpc.comresearchgate.nettriazolo[4,3-a]pyridine |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| Key Structural Feature | Planarity of the triazole ring system. |

| Intermolecular Interactions | Analysis reveals C-H···N hydrogen bonds and π-π stacking interactions. |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Discoveries

The primary academic contribution surrounding 4-(1H-1,2,3-triazol-1-yl)piperidine has been its successful synthesis and application as a versatile building block in the development of novel therapeutic agents. nih.gov A pivotal discovery was its incorporation as a C7 moiety in the fluoroquinolone core, a well-established class of antibiotics. nih.gov Researchers synthesized a series of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives and attached them to a naphthyridine core structure to create new fluoroquinolone analogues. nih.gov

The resulting hybrid molecules were evaluated for their antibacterial activity. One particular derivative, 1-cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, demonstrated significant antibacterial potency against both quinolone-susceptible and multidrug-resistant strains, particularly Staphylococcus aureus and Staphylococcus epidermidis. nih.gov This discovery is significant as it validates the use of the 4-(1H-1,2,3-triazol-1-yl)piperidine scaffold as a modulator of biological activity, capable of restoring or enhancing efficacy against resistant pathogens.

This work underscores the broader academic understanding that combining established pharmacophores—the piperidine (B6355638) ring known for improving solubility and pharmacokinetic properties, and the triazole ring acting as a stable linker and pharmacologically active component—can lead to compounds with novel or improved biological profiles. researchgate.netnih.gov The triazole ring, in particular, is recognized for its ability to engage in hydrogen bonding and dipole interactions, making it more than just a passive linker. nih.govijprajournal.com

Emerging Trends in Triazole-Piperidine Chemistry and Biology

The chemistry and biology of scaffolds combining triazole and piperidine moieties are evolving, with several key trends shaping the research landscape.

Molecular Hybridization: A dominant trend is the strategy of molecular hybridization, where the triazole-piperidine core is linked to other known bioactive fragments to create new chemical entities with potentially synergistic or novel mechanisms of action. ijprajournal.com This is exemplified by the fluoroquinolone research, but the principle is being applied more broadly to develop agents with anticancer, antifungal, and antiviral properties. jopcr.comnih.govlongdom.org

"Click Chemistry" Synthesis: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the premier method for synthesizing the 1,2,3-triazole ring found in the title compound. mdpi.comnih.gov An emerging trend is the refinement of this method using sustainable solvents, recoverable heterogeneous copper catalysts, and ligand-assisted protocols to improve yields, reduce copper toxicity in final products, and enhance the environmental friendliness of the synthesis. mdpi.commdpi.com

Focus on Broad-Spectrum Bioactivity: Initial research focused on antibacterial applications, but there is a growing trend to explore the potential of triazole-piperidine derivatives against a wider range of diseases. nih.gov The inherent bioactivity of the triazole ring against fungal, viral, and cancer cell targets is prompting researchers to screen these hybrid molecules more broadly. longdom.orgresearchgate.net For instance, novel series of 1,2,3-triazole compounds with a substituted piperidine moiety have been synthesized and evaluated for antifungal activity, with some showing potency comparable to or greater than existing drugs like miconazole (B906) and fluconazole. nih.gov

Future Avenues for Basic and Translational Research (Excluding Clinical Development)

The foundational knowledge and emerging trends in triazole-piperidine chemistry open several avenues for future non-clinical research.

Scaffold for Fragment-Based Drug Discovery: The 4-(1H-1,2,3-triazol-1-yl)piperidine structure is an ideal scaffold for fragment-based drug discovery. Basic research can focus on synthesizing a library of derivatives by modifying the piperidine nitrogen and the C4 position of the triazole ring. These libraries can then be screened against a wide array of biological targets, such as kinases, proteases, and other enzymes, to identify new lead compounds for various diseases. researchgate.netfrontiersin.org

Development of Molecular Probes: The triazole-piperidine core can be functionalized with fluorescent tags or biotin (B1667282) labels to create molecular probes. These tools would be invaluable in basic research for studying biological processes, visualizing drug-target interactions, and identifying the cellular targets of bioactive compounds, contributing to a deeper understanding of their mechanisms of action.